3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves the nitration of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Cyclization: Catalysts such as Lewis acids or bases, depending on the specific cyclization reaction.
Major Products Formed
Reduction: 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been studied as kinase inhibitors, which can block the activity of kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: The amino group provides different reactivity and potential biological activity compared to the nitro group.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.
Uniqueness
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both the nitro and cyano groups, which provide a combination of electronic effects that can influence its reactivity and potential applications. The specific positioning of these groups on the fused ring system also contributes to its distinct chemical behavior and biological activity.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-2-5-1-6-7(12(13)14)4-11-8(6)10-3-5/h1,3-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJRFGDPRDISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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